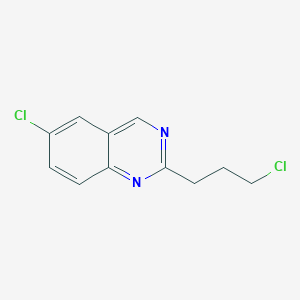
6-Chloro-2-(3-chloropropyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(3-chloropropyl)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2 and a molecular weight of 241.12 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a quinazoline ring substituted with chlorine atoms at the 6th position and a 3-chloropropyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-chloropropyl)quinazoline typically involves the reaction of 2-amino benzyl amine with di-tert-butyl dicarbonate in acetonitrile . The reaction mixture is stirred at room temperature for 12 hours to yield the desired product . Another approach involves the alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-chloropropyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of quinazoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide and m-chloroperbenzoic acid (MCPBA) are used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline oxides.
Reduction: Reduced quinazoline derivatives.
Scientific Research Applications
6-Chloro-2-(3-chloropropyl)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various quinazoline derivatives.
Biology: Employed in the study of biological pathways and mechanisms involving quinazoline compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-chloropropyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects . It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylquinazoline
- 6-Chloro-2-ethylquinazoline
- 6-Chloro-2-(2-chloroethyl)quinazoline
Uniqueness
6-Chloro-2-(3-chloropropyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloropropyl group at the 2nd position differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H10Cl2N2 |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
6-chloro-2-(3-chloropropyl)quinazoline |
InChI |
InChI=1S/C11H10Cl2N2/c12-5-1-2-11-14-7-8-6-9(13)3-4-10(8)15-11/h3-4,6-7H,1-2,5H2 |
InChI Key |
MOGGOBBYSZGBBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















